1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

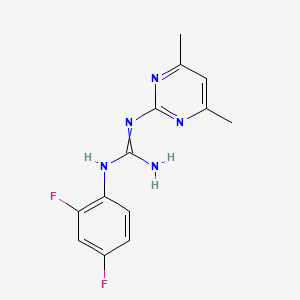

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a substituted guanidine derivative characterized by a 4,6-dimethylpyrimidin-2-yl group and a 2,4-difluorophenyl moiety. The guanidine core provides strong hydrogen-bonding capacity, while the pyrimidine and fluorinated aryl groups confer electronic and steric effects that influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNVLMASXWRGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,4-difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine to its structural analogs, focusing on substituent effects, molecular properties, and functional data.

Structural and Substituent Variations

Physicochemical and Conformational Properties

- Tautomerism and Solid-State Structure: X-ray crystallography of related N,N′-substituted guanidines (e.g., 2-methylbenzyl or trifluoro-phenylethyl derivatives) reveals that bulky substituents stabilize specific tautomeric forms in the solid state. For example, electron-withdrawing groups (e.g., CF₃ in ) favor imino tautomers, while electron-donating groups (e.g., methyl in ) promote amino tautomers .

- Melting Points : Fluorinated analogs like N-(3-chloro-4-fluorophenyl)guanidine derivatives exhibit higher melting points (~190–197°C) due to enhanced intermolecular interactions, as seen in dichlorophenyl-pyrimidinylguanidines .

Biological Activity

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a guanidine moiety linked to a difluorophenyl group and a dimethylpyrimidinyl group. Its molecular formula is with a molecular weight of approximately 277.27 g/mol. The presence of the difluorophenyl group contributes to its lipophilicity, while the guanidine structure is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. In vitro studies demonstrated that it could significantly inhibit BACE1 activity, suggesting its potential therapeutic application in neurodegenerative disorders .

- Receptor Modulation : The guanidine group may allow the compound to act as a ligand for various receptors, potentially modulating their activity. This property is crucial for developing drugs targeting specific signaling pathways involved in diseases.

Biological Activity and Applications

This compound has shown promise in several biological applications:

- Neuroprotective Effects : Studies indicate that this compound can improve cognitive functions in animal models by inhibiting β-secretase activity. In particular, it showed significant improvements in behavioral tests such as the Morris water maze test .

- Anticancer Properties : Preliminary research suggests that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Further studies are required to elucidate the specific pathways involved.

- Anti-inflammatory Activity : The compound's structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.